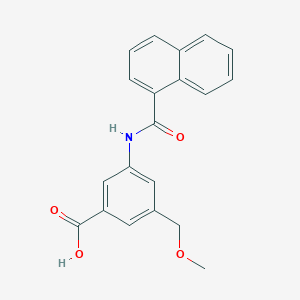![molecular formula C14H17BrN4OS B7078773 (2-Bromo-5-methylthiophen-3-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7078773.png)
(2-Bromo-5-methylthiophen-3-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-Bromo-5-methylthiophen-3-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic molecule that features a thiophene ring substituted with a bromine atom and a methyl group, linked to a piperidine ring via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylthiophen-3-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the thiophene derivative reacts with 4-(1,2,4-triazol-1-ylmethyl)piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the subsequent coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the thiophene ring and the piperidine moiety.
Coupling Reactions: The presence of the bromine atom makes the compound suitable for Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination of the thiophene ring.
Palladium Catalysts: Employed in coupling reactions to form carbon-carbon bonds.
Bases (e.g., NaOH, K2CO3): Used in nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield a variety of aryl-substituted thiophenes, while substitution reactions can introduce functional groups such as amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new materials and pharmaceuticals .
Biology and Medicine
In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents due to their biological activities. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors .
Mechanism of Action
The biological activity of (2-Bromo-5-methylthiophen-3-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is primarily due to its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: A simpler thiophene derivative used in similar synthetic applications.
4-(1,2,4-Triazol-1-ylmethyl)piperidine: A key intermediate in the synthesis of various pharmaceuticals.
Uniqueness
What sets (2-Bromo-5-methylthiophen-3-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone apart is its combined structural features, which confer unique reactivity and biological activity.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to medicinal research
Properties
IUPAC Name |
(2-bromo-5-methylthiophen-3-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4OS/c1-10-6-12(13(15)21-10)14(20)18-4-2-11(3-5-18)7-19-9-16-8-17-19/h6,8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRGEZFDKXVIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)Br)C(=O)N2CCC(CC2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(4-methylpyrazol-1-yl)ethylamino]cyclohexyl]acetamide](/img/structure/B7078704.png)
![3-[3-(3-Methyl-2-oxopyridin-1-yl)propyl]imidazolidine-2,4-dione](/img/structure/B7078710.png)

![(2S)-2-N-[(5-bromo-2-chlorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide](/img/structure/B7078729.png)
![1-[5-(8-chloro-3,4-dihydro-1H-pyrazino[1,2-a]indole-2-carbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7078735.png)
![2,2,2-trifluoro-N-[3-(7H-purin-6-ylsulfanyl)propyl]acetamide](/img/structure/B7078742.png)
![N-cyclobutyl-7-methyl-4-oxo-N-(2,2,2-trifluoroethyl)pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7078765.png)
![2-phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pent-4-enamide](/img/structure/B7078776.png)
![8-(2-Ethenylpiperidine-1-carbonyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7078783.png)
![4-[[2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]amino]benzonitrile](/img/structure/B7078787.png)
![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B7078792.png)
![5-[(2-Propan-2-ylimidazol-1-yl)methyl]-1-(2,2,2-trifluoroethyl)tetrazole](/img/structure/B7078800.png)
![3,4-difluoro-N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B7078802.png)
